Cas no 139975-52-3 (4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI))
![4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI) structure](https://fr.kuujia.com/scimg/cas/139975-52-3x500.png)
139975-52-3 structure
Nom du produit:4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI)
Numéro CAS:139975-52-3
Le MF:C32H41NO3
Mégawatts:487.672849416733
CID:220370
4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI)
- 4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dode
- 4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS
- (-)-Sulpinine B
- 4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,[2R-(2a,3a,4bb,6aa,12bb,12ca,14ab)]-
- Sulpinine B
-
- Piscine à noyau: 1S/C32H41NO3/c1-8-29(4,5)19-9-10-21-22-15-20-11-14-32(35)23-17-25(34)27(18(2)3)36-26(23)12-13-30(32,6)31(20,7)28(22)33-24(21)16-19/h8-10,16-17,20,25-27,33-35H,1-2,11-15H2,3-7H3
- La clé Inchi: XPYLFGPDHCCOLE-UHFFFAOYSA-N
- Sourire: CC(C1C(O)C=C2C(CCC3(C2(O)CCC2CC4C5C(=CC(C(C=C)(C)C)=CC=5)NC=4C32C)C)O1)=C
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 36
- Le xlogp3: 4.696
4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI) Littérature connexe
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
3. Caper tea
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
139975-52-3 (4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI)) Produits connexes
- 941879-68-1(2-(4-chlorobenzamido)-N-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide)
- 46719-55-5(4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid)
- 214209-94-6(2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride)
- 79397-50-5(Methyl pyrrolidine-2-carboxylate hydrochloride)
- 857936-78-8(3-(Methylamino)-3-phenylpropanamide)
- 1154398-94-3(3-{(2-Methoxyethyl)sulfanylmethyl}aniline)
- 2649082-45-9(3-isocyanato-2,4-dimethyl-1H-pyrrole)
- 1805368-78-8(6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-methoxypyridine)
- 813445-31-7(N-(4-Methyl-2-thiazolyl) Phenyl Ester Carbamic Acid)
- 1393552-17-4([3-(3-fluorophenyl)oxetan-3-yl]methanamine)
Fournisseurs recommandés
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
